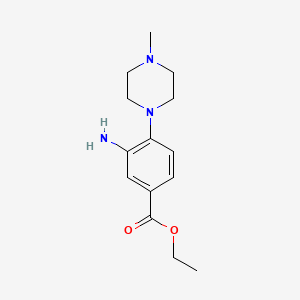

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

CAS No.: 1220036-10-1

Cat. No.: VC2685781

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220036-10-1 |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate |

| Standard InChI | InChI=1S/C14H21N3O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,15H2,1-2H3 |

| Standard InChI Key | YHQXIXVKKUCLCW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N |

Introduction

Chemical Structure and Properties

Molecular Identification

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is characterized by specific molecular identifiers that enable its precise recognition in chemical databases and research literature. The compound features a benzoate structure with an amino group and a methylpiperazine moiety attached to adjacent positions on the aromatic ring, creating a unique molecular arrangement with distinct chemical properties and biological potential.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate are crucial to understanding its behavior in various research applications. These properties directly influence its solubility, stability, and reactivity, which are important considerations for researchers utilizing this compound.

Table 1: Physical and Chemical Properties of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate |

| InChI | InChI=1S/C14H21N3O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,15H2,1-2H3 |

| InChI Key | YHQXIXVKKUCLCW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble in common organic solvents |

The compound's structure contains multiple functional groups that contribute to its reactivity and potential for derivatization. The primary amino group (-NH2) at the 3-position can participate in various nucleophilic reactions, while the ester group offers opportunities for hydrolysis or transesterification. The piperazine ring contains a tertiary amine that can act as a base or nucleophile in chemical reactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate typically involves a series of carefully controlled chemical reactions to ensure high purity and yield. Multiple synthetic pathways exist, though the most common approaches utilize substitution reactions involving appropriately functionalized benzoate precursors and 4-methylpiperazine derivatives.

A standard synthetic route may begin with 3-amino-4-fluorobenzoate, which undergoes nucleophilic aromatic substitution with 4-methylpiperazine. This reaction typically requires elevated temperatures and potentially a polar aprotic solvent such as DMSO or DMF to facilitate the substitution process. The reaction conditions must be carefully controlled to minimize side reactions and optimize yield.

Purification Methods

After synthesis, purification of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is critical to ensure high purity for research applications. Common purification techniques include:

-

Column chromatography using silica gel as the stationary phase

-

Recrystallization from appropriate solvent systems

-

Preparative HPLC for higher purity requirements

The choice of purification method depends on the scale of synthesis and the required purity level for the intended application. For research-grade material, multiple purification steps may be necessary to achieve purities exceeding 95%.

Biological Activities

Enzyme Inhibition Properties

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate has demonstrated potential as an enzyme inhibitor, particularly against certain tyrosine kinases. Tyrosine kinases play crucial roles in cellular signaling pathways and are implicated in various pathological conditions, including cancer. The compound's inhibitory effects on enzymes such as c-Abl and PDGF-R are of particular interest in cancer research.

Molecular docking studies have revealed high binding affinities between this compound and specific protein targets, including the T315I-mutant Abl kinase. This mutant form is often resistant to conventional tyrosine kinase inhibitors like imatinib, making compounds that can effectively bind to and inhibit this mutant form particularly valuable for potential therapeutic development.

Neurological Effects

Research has indicated that Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate and structurally similar compounds may exhibit neuropharmacological effects. Studies in animal models have suggested potential applications in cognitive enhancement, as evidenced by improved performance in memory and learning tasks.

The compound's ability to interact with neuroreceptors and potentially modulate neurotransmitter systems contributes to its observed effects on cognitive function. These properties make it a candidate for further investigation in the context of neurodegenerative disorders and conditions associated with cognitive impairment.

Anti-inflammatory and Analgesic Properties

Preliminary studies have suggested that Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate may possess anti-inflammatory and analgesic properties. In animal models, the compound has demonstrated pain-relieving effects comparable to standard analgesics, suggesting potential applications in pain management therapies.

The mechanisms underlying these effects likely involve interactions with inflammatory mediators and pain pathways, though further research is needed to fully elucidate the specific molecular targets and signaling pathways involved.

Research Applications

Medicinal Chemistry

In medicinal chemistry, Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate serves as both a research tool and a potential lead compound for drug development. Its diverse biological activities make it valuable for studying various physiological processes and pathological conditions.

Key medicinal chemistry applications include:

-

Development of tyrosine kinase inhibitors for cancer therapy

-

Investigation of cognitive enhancers for neurodegenerative disorders

-

Research into novel analgesics and anti-inflammatory agents

-

Structure-activity relationship studies to optimize biological activities

These applications leverage the compound's unique structural features and biological properties to advance our understanding of disease mechanisms and develop potential therapeutic interventions.

Organic Synthesis

As an intermediate in organic synthesis, Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate provides a versatile scaffold for the construction of more complex molecules. The presence of multiple functional groups allows for selective chemical transformations, enabling the synthesis of diverse derivatives with potentially enhanced biological activities or optimized pharmacokinetic properties.

Common synthetic transformations include:

-

Amide formation via the primary amino group

-

Ester hydrolysis or transesterification

-

Alkylation or acylation of the amino group

-

Modifications of the piperazine ring

These transformations can generate libraries of structurally related compounds for high-throughput screening and structure-activity relationship studies.

Chemical Biology

In chemical biology research, Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate can serve as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to form hydrogen bonds with macromolecules can influence enzyme activity, providing insights into metabolic processes and signaling pathways.

The compound can also be modified with reporter groups or affinity tags to create chemical probes for target identification and validation studies. Such probes can help elucidate the molecular mechanisms underlying the compound's biological activities and identify additional potential therapeutic targets.

Structure-Activity Relationships

Key Structural Features

The biological activities of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate are intimately linked to its structural features. Understanding these structure-activity relationships is crucial for rational drug design and optimization of lead compounds.

Table 2: Key Structural Features and Their Contributions to Biological Activity

| Structural Feature | Contribution to Activity |

|---|---|

| Ethyl ester group | Influences lipophilicity and membrane permeability |

| Primary amino group | Forms hydrogen bonds with target proteins; site for derivatization |

| Piperazine ring | Provides basic nitrogen atoms for interaction with acidic residues in target proteins |

| Methyl substituent on piperazine | Affects binding specificity and lipophilicity |

| Aromatic benzoate core | Enables π-π interactions with aromatic amino acid residues in target proteins |

Comparison with Similar Compounds

Comparing Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate with structurally related compounds provides insights into the importance of specific structural elements for biological activity. One such related compound is Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, which differs in the heterocyclic ring system (piperidine versus piperazine).

Table 3: Comparison with Structurally Similar Compounds

| Compound | Key Structural Difference | Notable Effect on Properties/Activity |

|---|---|---|

| Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate | Contains piperazine ring | Provides additional basic nitrogen for hydrogen bonding |

| Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | Contains piperidine ring | Different conformation and hydrogen bonding pattern |

| Ethyl 3-amino-4-fluorobenzoate (potential precursor) | Contains fluorine instead of heterocycle | Lacks basic nitrogen for target binding |

| Ethyl 3-nitro-4-(4-methyl-1-piperazinyl)benzoate (related derivative) | Contains nitro group instead of amino | Different electronic properties and hydrogen bonding pattern |

These comparisons highlight how subtle structural modifications can significantly impact a compound's physicochemical properties and biological activities.

Experimental Studies

Pharmacological Evaluation

Experimental studies have evaluated the pharmacological properties of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate in various model systems. These studies have provided valuable insights into the compound's potential therapeutic applications and mechanisms of action.

In one study, the analgesic properties of the compound were assessed in animal models of pain. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management. The compound's efficacy was evaluated using established pain assessment protocols, including hot plate tests and tail-flick assays.

Cognitive Enhancement Studies

Behavioral studies involving rodents have examined the effects of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate on cognitive function. In these studies, administration of the compound resulted in improved performance in maze tests, indicating enhanced memory retention and learning capabilities.

These findings suggest potential applications in cognitive dysfunction therapies, particularly for conditions characterized by memory impairment or cognitive decline. The compound's ability to enhance cognitive function may involve modulation of neurotransmitter systems or other neurobiological mechanisms that remain to be fully elucidated.

Future Research Directions

Research Challenges and Opportunities

Despite its promising properties, several challenges and opportunities exist in the further development of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate for research and therapeutic applications:

-

Optimization of synthesis and scale-up procedures for larger-scale production

-

Development of improved formulations to enhance bioavailability and pharmacokinetic properties

-

Elucidation of detailed mechanisms of action for observed biological effects

-

Design and synthesis of derivatives with enhanced potency, selectivity, or pharmacokinetic properties

-

Expansion of biological testing to identify additional therapeutic applications

Addressing these challenges presents significant opportunities for advancing our understanding of this compound and realizing its full potential in research and therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume